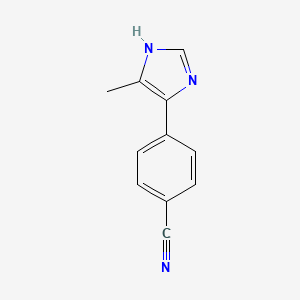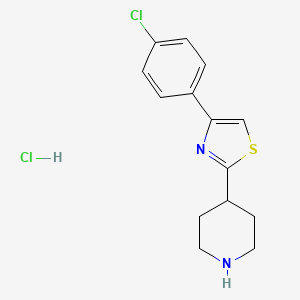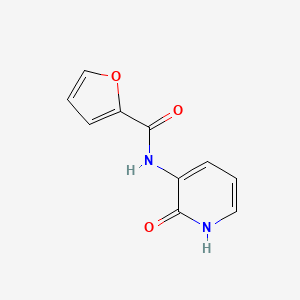
6-Bromo-4-iodoquinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-4-iodoquinazoline is a halogenated quinazoline derivative Quinazolines are heterocyclic compounds containing a benzene ring fused to a pyrimidine ring
Preparation Methods
The synthesis of 6-Bromo-4-iodoquinazoline typically involves halogenation reactions. One common method is the bromination of 4-iodoquinazoline using bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as acetonitrile . The reaction conditions often require controlled temperatures and may involve catalysts to enhance the reaction efficiency. Industrial production methods may involve multi-step synthesis starting from readily available precursors like anthranilic acid and employing various halogenation and coupling reactions .
Chemical Reactions Analysis
6-Bromo-4-iodoquinazoline undergoes several types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and iodine) can be substituted with other functional groups using reagents like organometallic compounds in cross-coupling reactions (e.g., Suzuki-Miyaura, Stille, and Heck reactions).
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of quinazoline derivatives with different oxidation states.
Common Reagents and Conditions: Typical reagents include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Scientific Research Applications
6-Bromo-4-iodoquinazoline has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of biologically active quinazoline derivatives, which are investigated for their anticancer, antimicrobial, and anti-inflammatory properties.
Biological Studies: The compound is used in molecular docking and simulation studies to understand its interaction with biological targets like enzymes and receptors.
Industrial Applications: It is employed in the synthesis of advanced materials and pharmaceuticals, contributing to the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of 6-Bromo-4-iodoquinazoline involves its interaction with specific molecular targets. For instance, quinazoline derivatives are known to inhibit enzymes like tyrosine kinases, which play a crucial role in cell signaling pathways. By binding to the active site of these enzymes, the compound can disrupt their function, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells . Molecular docking studies have shown that this compound can form hydrogen bonds and other interactions with key residues in the target proteins .
Comparison with Similar Compounds
6-Bromo-4-iodoquinazoline can be compared with other halogenated quinazoline derivatives such as:
6-Bromo-4-chloroquinazoline: Similar in structure but with chlorine instead of iodine, it exhibits different reactivity and biological activity.
6-Iodo-4-chloroquinazoline: Another derivative with distinct properties due to the presence of different halogens.
4-Anilinoquinazoline Derivatives: These compounds, like Erlotinib, are well-known tyrosine kinase inhibitors used in cancer therapy.
The uniqueness of this compound lies in its specific halogenation pattern, which influences its chemical reactivity and biological interactions, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C8H4BrIN2 |
|---|---|
Molecular Weight |
334.94 g/mol |
IUPAC Name |
6-bromo-4-iodoquinazoline |
InChI |
InChI=1S/C8H4BrIN2/c9-5-1-2-7-6(3-5)8(10)12-4-11-7/h1-4H |
InChI Key |
NMXLXIYEJTUQHI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=NC=N2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


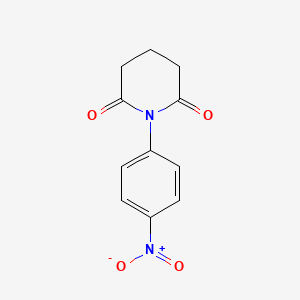
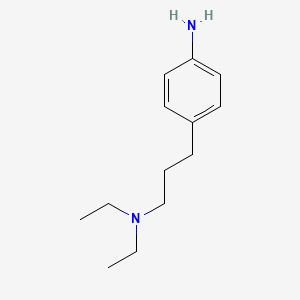
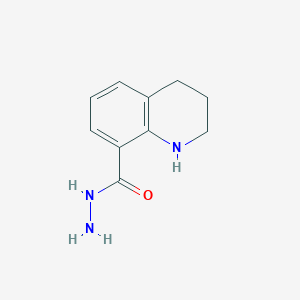

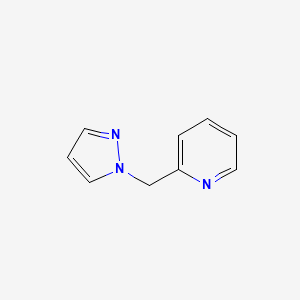



![6-Bromo-5-(4-methoxyphenyl)furo[2,3-d]pyrimidin-4-amine](/img/structure/B13881578.png)

